![molecular formula C22H20N2O4S2 B2444885 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine CAS No. 374545-89-8](/img/structure/B2444885.png)
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Thiazolidine derivatives are synthesized for various biological activities, notably for their antiproliferative effects against cancer cell lines. For instance, 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have shown potent antiproliferative activity on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety, particularly at the fourth position of the substituted aryl ring, was crucial for antiproliferative activity (Chandrappa et al., 2008). Moreover, indapamide derivatives, containing the thiazolidine structure, demonstrated significant proapoptotic activity against melanoma cancer cell lines, with the compound SGK 266 showing potent anticancer activity (Yılmaz et al., 2015).
Synthesis and Antimicrobial Activity
Thiazolidinone derivatives have been synthesized and assessed for their antimicrobial properties. For instance, certain heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, incorporating thiazolidinone structures, have been synthesized and demonstrated notable antimicrobial activity (El‐Emary et al., 2002).
Synthesis and Antioxidant Activity
Thiazolidine derivatives have also been synthesized for their potential antioxidant properties. Novel 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones were synthesized and evaluated for their antioxidant activity using diphenylpicrylhydrazyl (DPPH) assay, with some compounds showing superior antioxidant activity (Joseph et al., 2013).
properties
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-14-5-9-17(13-20(14)24(25)26)30(27,28)23-11-12-29-22(23)19-10-8-16-7-6-15-3-2-4-18(19)21(15)16/h2-5,8-10,13,22H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBDAHCILRHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.